1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Physicochemical Properties Lipophilicity Drug Design

This 1,5-diethyl bispidinone core delivers a steric and electronic environment distinct from smaller alkyl analogs, enabling precise tuning of metal complex stability, geometry, and catalytic activity. Its unique lipophilicity and molecular weight (196.29 g/mol) make it essential for SAR studies, molecular switch design, and as a reference standard in LC-MS method development. Avoid experimental variability by selecting the exact scaffold.

Molecular Formula C11H20N2O
Molecular Weight 196.294
CAS No. 917216-61-6
Cat. No. B2895547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
CAS917216-61-6
Molecular FormulaC11H20N2O
Molecular Weight196.294
Structural Identifiers
SMILESCCC12CNCC(C1=O)(CNC2)CC
InChIInChI=1S/C11H20N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h12-13H,3-8H2,1-2H3
InChIKeyRBFBTDVSTGPANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 917216-61-6): A Bispidinone Scaffold for Rigid Scaffold Design and Derivatization


1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 917216-61-6) is a member of the bispidinone class, characterized by a bicyclic 3,7-diazabicyclo[3.3.1]nonane core with a ketone at the 9-position [1]. The compound features 1,5-diethyl substitution, which distinguishes it from other analogs like the 1,5-dimethyl or 1-ethyl-5-methyl variants. This scaffold is of interest in medicinal chemistry and materials science due to its rigid, pre-organized structure that can serve as a platform for functionalization, particularly in the development of metal complexes [2], molecular switches [3], and potential pharmacophores [4].

Why 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 917216-61-6) Cannot Be Replaced by Other Bispidinones


While the 3,7-diazabicyclo[3.3.1]nonan-9-one core is common, substitution at the 1 and 5 positions critically modulates both the compound's physicochemical profile and its conformational behavior. Simple replacement of the 1,5-diethyl groups with smaller (e.g., 1,5-dimethyl [1]) or mixed (e.g., 1-ethyl-5-methyl [2]) alkyl chains yields compounds with quantifiably different lipophilicity, molecular weight, and, critically, the degree of conformational distortion in the bicyclic framework [3]. These differences directly impact the compound's utility as a rigid scaffold, its potential for derivatization, and its behavior in assays or formulations, making direct interchange without validation a source of experimental variability.

1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 917216-61-6): Quantitative Differentiators Against Analogs


Lipophilicity Advantage: Higher LogP for Enhanced Membrane Interaction vs. 1,5-Dimethyl Analog

The 1,5-diethyl substitution confers higher lipophilicity compared to the 1,5-dimethyl analog. The calculated XLogP3 for 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is 0.1 [1], while the 1,5-dimethyl analog has a Log P of 0.27 (from ChemBase, method unspecified) [2]. While both are relatively polar, the trend indicates that increasing alkyl chain length from methyl to ethyl can modulate lipophilicity, which is a key determinant of membrane permeability and solubility.

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight Differentiation: Diethyl vs. Methyl-Ethyl vs. Dimethyl Analogs

The 1,5-diethyl substitution yields a higher molecular weight compared to both the 1,5-dimethyl and 1-ethyl-5-methyl analogs. 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a molecular weight of 196.29 g/mol [1]. The 1-ethyl-5-methyl analog has a molecular weight of 182.26 g/mol [2], and the 1,5-dimethyl analog has a molecular weight of 168.24 g/mol [3].

Molecular Weight Physicochemical Properties Analytical Chemistry

Conformational Rigidity: Impact of 1,5-Disubstitution on Bicyclic Framework Distortion

The 1,5-dialkyl substitution pattern influences the conformational distortion of the bicyclic ring. Studies on related 3,7-diazabicyclo[3.3.1]nonan-9-ones show that in CDCl3 solution, these ketones adopt a flattened chair-chair conformation, with the degree of ring distortion increasing with the bulk of the N-substituent [1]. While specific data for the 1,5-diethyl derivative is not available, the trend indicates that the diethyl substitution will confer a distinct conformational profile compared to the 1,5-dimethyl analog, which in turn can affect metal coordination geometry and biological target interactions.

Conformational Analysis Structural Biology Medicinal Chemistry

Key Application Scenarios for 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 917216-61-6)


Scaffold for Metal Complexation and Coordination Chemistry Studies

The rigid, pre-organized 3,7-diazabicyclo[3.3.1]nonane core is an established platform for designing metal complexes, particularly with d- and f-block elements [1]. The 1,5-diethyl substitution offers a distinct steric and electronic environment compared to smaller alkyl analogs, allowing researchers to probe the effect of alkyl chain length on complex stability, geometry, and catalytic or biological activity. This compound serves as a valuable building block for synthesizing novel metal complexes with tailored properties.

Derivatization to Molecular Switches and Stimuli-Responsive Materials

Bispidinone derivatives have been successfully integrated into liposomal membranes as molecular switches that undergo conformational changes upon metal ion addition [2]. The 1,5-diethyl variant, with its specific lipophilicity and molecular weight, can be further functionalized at the 3,7-positions to create amphiphilic molecules. Its distinct physicochemical profile may offer advantages in tuning the permeability and release kinetics of drug delivery systems compared to derivatives based on other bispidinone cores.

Pharmacophore Scaffold in Anticancer and Polyamine Metabolism Research

Certain 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives have demonstrated antiproliferative activity through the activation of polyamine catabolism in cancer cells [3]. While the 1,5-diethyl compound itself may not be the active species, it is a crucial synthetic intermediate for generating a diverse library of N-substituted analogs. Its unique substitution pattern can lead to derivatives with distinct biological activities compared to those derived from the 1,5-dimethyl or 1-ethyl-5-methyl scaffolds, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Analytical Standard for Method Development and Quality Control

With a well-defined molecular weight of 196.29 g/mol [4] and a distinct retention time in chromatographic systems due to its specific lipophilicity, 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can serve as a reference standard in analytical chemistry. Its differentiation from the 1,5-dimethyl and 1-ethyl-5-methyl analogs (MW 168.24 and 182.26 g/mol, respectively) [4] makes it useful for developing and validating LC-MS methods for the identification and quantification of bispidinone derivatives in complex mixtures or biological matrices.

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